molecular formula C10H16BNO3 B13639751 (2-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid

(2-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid

Cat. No.: B13639751
M. Wt: 209.05 g/mol
InChI Key: JOIFRZNMPKSLKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylamino methyl group and a methoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid typically involves the reaction of 4-methoxyphenylboronic acid with formaldehyde and dimethylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate iminium ion, which subsequently undergoes hydrolysis to yield the desired boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The compound can be reduced to form the corresponding borane derivative.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Boronic esters and boronic anhydrides.

    Reduction: Borane derivatives.

    Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

(2-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is employed in the development of boron-containing drugs for cancer therapy and other medical applications.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (2-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including enzyme inhibition and molecular recognition.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the dimethylamino and methoxy groups.

    4-Methoxyphenylboronic acid: Lacks the dimethylamino methyl group.

    (2-(Dimethylamino)methyl)phenylboronic acid: Lacks the methoxy group.

Uniqueness

(2-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid is unique due to the presence of both the dimethylamino methyl group and the methoxy group on the phenyl ring. This combination of substituents enhances its reactivity and makes it a versatile reagent in various chemical transformations.

Properties

Molecular Formula

C10H16BNO3

Molecular Weight

209.05 g/mol

IUPAC Name

[2-[(dimethylamino)methyl]-4-methoxyphenyl]boronic acid

InChI

InChI=1S/C10H16BNO3/c1-12(2)7-8-6-9(15-3)4-5-10(8)11(13)14/h4-6,13-14H,7H2,1-3H3

InChI Key

JOIFRZNMPKSLKS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)OC)CN(C)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.